molecular formula C20H32O2S2 B14057241 Methyl 2-(dodecyldisulfanyl)benzoate CAS No. 101309-92-6

Methyl 2-(dodecyldisulfanyl)benzoate

Cat. No.: B14057241
CAS No.: 101309-92-6
M. Wt: 368.6 g/mol
InChI Key: VYVSBNXUMGMHJE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(dodecyldithio)-, methyl ester is an organic compound with the molecular formula C20H32O2S2 It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a dodecyldithio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(dodecyldithio)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-(dodecyldithio)-, methyl ester may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(dodecyldithio)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The dodecyldithio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 2-(dodecyldithio)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 2-(dodecyldithio)-, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The dodecyldithio group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and other biomolecules. These modifications can affect various cellular pathways and processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(dodecyldithio)-, methyl ester is unique due to the presence of the dodecyldithio group, which imparts distinct chemical reactivity and potential applications in various fields. This compound’s ability to undergo redox reactions and form sulfur-containing derivatives makes it valuable in both research and industrial applications.

Properties

CAS No.

101309-92-6

Molecular Formula

C20H32O2S2

Molecular Weight

368.6 g/mol

IUPAC Name

methyl 2-(dodecyldisulfanyl)benzoate

InChI

InChI=1S/C20H32O2S2/c1-3-4-5-6-7-8-9-10-11-14-17-23-24-19-16-13-12-15-18(19)20(21)22-2/h12-13,15-16H,3-11,14,17H2,1-2H3

InChI Key

VYVSBNXUMGMHJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSSC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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